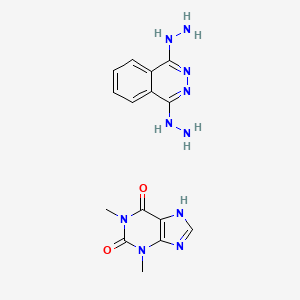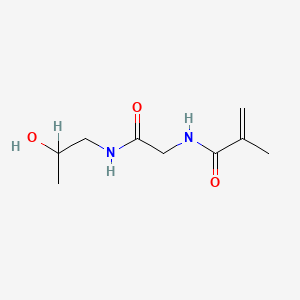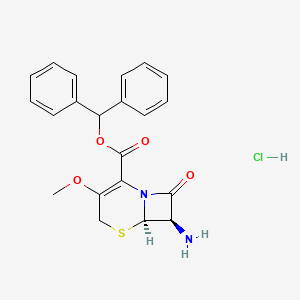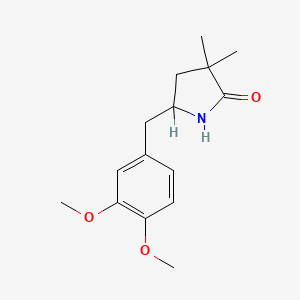
5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,3-dimethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Another compound with a dimethoxyphenyl group, used in medicinal chemistry.
Uniqueness
5-((3,4-Dimethoxyphenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
97561-94-9 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2)9-11(16-14(15)17)7-10-5-6-12(18-3)13(8-10)19-4/h5-6,8,11H,7,9H2,1-4H3,(H,16,17) |
InChI Key |
AYPBVTIYNBOWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1=O)CC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



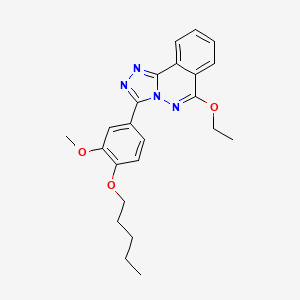
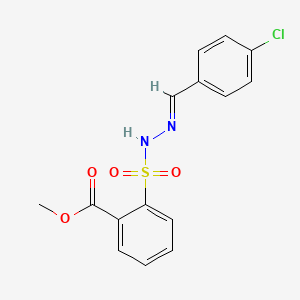
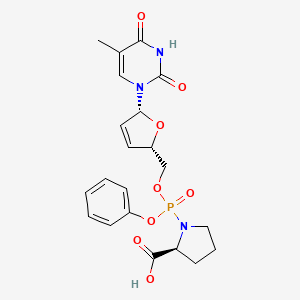
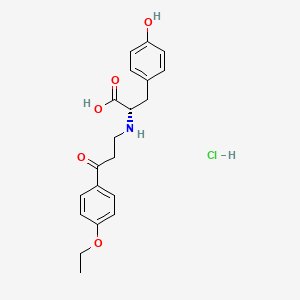

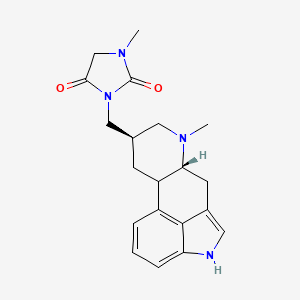

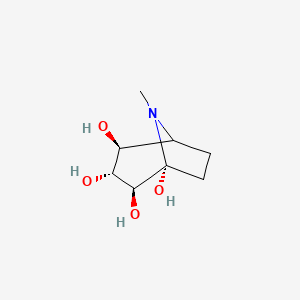
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
